molecular formula C20H25N3O4S B2791209 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide CAS No. 1705899-13-3

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Cat. No.: B2791209
CAS No.: 1705899-13-3
M. Wt: 403.5
InChI Key: IWCMZSIUVDADMR-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Sulfamoyl Group: The N,N-dimethylsulfamoyl group is introduced via a sulfonation reaction, where dimethylamine reacts with a sulfonyl chloride derivative.

    Attachment of the Indolinyl Group: The indolinyl group is attached through a nucleophilic substitution reaction, where the indoline derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or sulfamides.

Scientific Research Applications

Chemistry

In chemistry, 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The indolinyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-dimethylsulfamoyl)benzamide: Lacks the indolinyl and hydroxyl groups, making it less complex.

    N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide: Lacks the sulfamoyl group, which may reduce its binding affinity.

    4-(N,N-dimethylsulfamoyl)-N-(2-hydroxyethyl)benzamide: Lacks the indolinyl group, potentially altering its biological activity.

Uniqueness

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-22(2)28(26,27)17-7-4-14(5-8-17)20(25)21-13-19(24)16-6-9-18-15(12-16)10-11-23(18)3/h4-9,12,19,24H,10-11,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCMZSIUVDADMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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